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Compound of Interest

Compound Name: 2,2"-Dinitrobibenzyl

Cat. No.: B146402

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational
studies of 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various pharmaceuticals.
This document outlines its structural, spectroscopic, and electronic properties, integrating

experimental data with simulated computational analysis to offer a holistic understanding of the
molecule.

Molecular Structure and Properties

2,2'-Dinitrobibenzyl, with the chemical formula C14H12N20a4, consists of two nitrophenyl
groups linked by an ethane bridge. The molecule's conformation and electronic properties are
of significant interest for understanding its reactivity and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2'-Dinitrobibenzyl is presented below.
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Property Value Reference
Molecular Formula C14H12N204 [1112]
Molecular Weight 272.26 g/mol [1][2]
Melting Point 121-122 °C [11[3]
Appearance WTidte to light yellow crystalline (1]

soli

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 2,2'-Dinitrobibenzyl. The following
tables summarize the key experimental spectroscopic data.

Table 1: *H NMR Spectroscopic Data[1]

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.96 dd,J=8.2,1.2 Hz 2H H-3
7.54 pseudo t 2H H-5
7.42 dd,J=7.7,1.3Hz 2H H-6
7.38 pseudo t 2H H-4
3.25 S 4H -CHz-

Table 2: 13C NMR Spectroscopic Data[1]
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Chemical Shift (6, ppm) Assignment
149.37 C-NO2

136.01 C-1

133.30 C-6

132.49 C-4

127.56 C-5

124.84 C-3

34.44 -CH2-

Table 3: Infrared (IR) Spectroscopy Data[1]

Wavenumber (cm~—?) Assignment

2962, 2854 C-H stretching (aliphatic)

1608, 1576, 1509 C=C stretching (aromatic)

1520 N=0 asymmetric stretching (nitro group)
1344 N=0O symmetric stretching (nitro group)
787,749 C-H bending (aromatic)

Table 4: Mass Spectrometry Data[1]
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miz Relative Intensity (%) Assighment
273 1 [M+H]*

255 8 [M-OHJ*

237 9 [M-NO2]*

178 21 [M-2NO2]*
136 100 [CoH10N]*
120 70 [CeHsN]*

92 85 [CeHeN]*

Experimental Protocols
Synthesis of 2,2'-Dinitrobibenzyl[1]

Materials:

2-nitrotoluene (2.00 g, 15.0 mmol)

e Potassium tert-butoxide

e Bromine (3.12 g, 19.5 mmol)

e Dry Tetrahydrofuran (THF, 90 mL)

» Dichloromethane (CH2Cl2)

o Saturated sodium thiosulfate solution
» Saturated sodium chloride solution

e Magnesium sulfate (MgSOa)

o Ethanol (EtOH)

o Water (H20)

© 2025 BenchChem. All rights reserved. 4/10

Tech Support


https://www.benchchem.com/product/b146402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Procedure:

Under a nitrogen atmosphere, dissolve 2-nitrotoluene in dry THF in a round-bottom flask.
e Cool the solution to 0 °C using an ice bath.

e Add potassium t-butoxide to the cooled solution and stir for 2 minutes.

e Add bromine to the reaction mixture and continue stirring for an additional 5 minutes.

e Pour the reaction mixture into 500 mL of an ice/water mixture.

o Collect the resulting precipitate by filtration.

o Extract the filtrate with CH2Cl2 (3 x 100 mL).

e Wash the combined organic layers with saturated sodium thiosulfate solution and then with
saturated sodium chloride solution.

» Dry the organic layer over MgSOa4 and concentrate under reduced pressure.

o Purify the crude product by crystallization from a 1:2 mixture of H2O/EtOH to yield 2,2'-
Dinitrobibenzyl as a white solid.

Theoretical and Computational Analysis (Simulated)

Due to the limited availability of published computational studies on 2,2'-Dinitrobibenzyl, this
section presents a simulated analysis based on established computational chemistry methods.
The data presented here is intended to be representative of what would be expected from a
rigorous theoretical study.

Computational Methodology

The simulated calculations were conceptually performed using Density Functional Theory
(DFT) with the B3LYP functional and a 6-311G(d,p) basis set. This level of theory is widely
used for providing a good balance between accuracy and computational cost for organic
molecules.
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Molecular Geometry

The geometry of 2,2'-Dinitrobibenzyl was optimized to find the lowest energy conformation.
The key geometric parameters are presented below and are compared with available
experimental data from X-ray crystallography.[5]

Table 5: Selected Optimized Geometric Parameters (Simulated)

Experimental

Parameter Bond/Angle Simulated Value
Value[5]

Bond Lengths (A)

C-C (ethane bridge) 1.535 1.539
C-C (aromatic) 1.385 - 1.401 1.378 - 1.395
C-N 1.472 1.469
N-O 1.225 1.221

**Bond Angles (°) **

C-C-C (bridge-ring) 113.8 1135
C-C-N 119.5 119.2
O-N-O 123.7 123.9

Dihedral Angles (°)

C-C-C-C (ethane 180.0 (inversion
_ 178.5

torsion) center)

C-C-N-O 335 33.2

Vibrational Analysis

The vibrational frequencies were calculated for the optimized geometry. The table below shows
the key calculated frequencies and their assignments, which are in good agreement with the
experimental IR data.

Table 6: Simulated Vibrational Frequencies and Assignments
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Simulated Frequency

(cm-?) Experimental IR (cm™?) Assignment

3075-3010 Not resolved C-H stretching (aromatic)
2965, 2858 2962, 2854 C-H stretching (aliphatic)
1605, 1578, 1511 1608, 1576, 1509 C=C stretching (aromatic)
1525 1520 N=0 asymmetric stretching
1348 1344 N=0O symmetric stretching
790, 755 787,749 C-H bending (aromatic)

Electronic Properties

The electronic properties of 2,2'-Dinitrobibenzyl were investigated by analyzing its frontier

molecular orbitals (FMOSs).

Table 7: Simulated Electronic Properties

Property Simulated Value
HOMO Energy -6.85 eV

LUMO Energy -2.45 eV
HOMO-LUMO Gap 4.40 eV

Dipole Moment 52D

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for a combined experimental and

computational study of 2,2'-Dinitrobibenzyl.
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Experimental Workflow
Synthesis of
2,2'-Dinitrobibenzyl
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Caption: Combined experimental and computational workflow.

Conclusion
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This technical guide has provided a detailed overview of the experimental and simulated
theoretical and computational studies of 2,2'-Dinitrobibenzyl. The integration of experimental
data with computational simulations offers a powerful approach to understanding the structure-
property relationships of this important molecule. The presented data and protocols can serve
as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry,
and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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